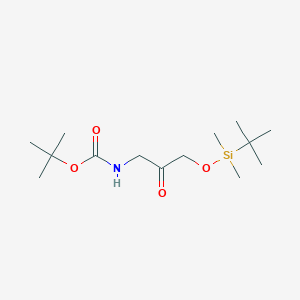

tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate

Description

tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate (CAS: 184429-84-3, MFCD24466259) is a synthetic intermediate featuring a tert-butyl carbamate (Boc) group, a silyl ether (tert-butyldimethylsilyl, TBS), and a ketone moiety. Its molecular formula is C₁₄H₂₉NO₄Si, with a molecular weight of 305.49 g/mol (). The compound is typically used in organic synthesis as a protected alcohol or amine precursor, leveraging the Boc and TBS groups for orthogonal protection strategies.

Properties

IUPAC Name |

tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-2-oxopropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO4Si/c1-13(2,3)19-12(17)15-9-11(16)10-18-20(7,8)14(4,5)6/h9-10H2,1-8H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCWVDDNSMMEGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)CO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butyldimethylsilyl chloride with a hydroxy compound in the presence of a base such as imidazole, followed by the reaction with tert-butyl chloroformate to introduce the carbamate group .

Industrial Production Methods

In industrial settings, the production of tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxy group.

Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is often used to remove the tert-butyldimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxy derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1. Intermediate in Drug Synthesis

tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of bioactive molecules. For instance, it has been utilized in the synthesis of statins, which are crucial for managing cholesterol levels and preventing cardiovascular diseases. The compound's ability to undergo further transformations makes it a valuable building block in drug discovery and development .

1.2. Anticancer Agents

Research has indicated that derivatives of carbamate compounds exhibit anticancer properties. The incorporation of tert-butyldimethylsilyl groups can enhance the stability and solubility of these compounds, potentially leading to more effective therapeutic agents . Studies have shown that modifications to the carbamate structure can lead to improved efficacy against various cancer cell lines .

Organic Synthesis

2.1. Protecting Group in Synthesis

In organic synthesis, this compound is employed as a protecting group for amines and alcohols during multi-step syntheses. The tert-butyldimethylsilyl moiety provides a stable yet removable protective group that can be deprotected under mild conditions, allowing for selective functionalization of other reactive sites within a molecule .

2.2. Click Chemistry Applications

The compound has been explored in click chemistry reactions, particularly in the synthesis of complex molecular architectures through modular approaches. Its reactivity allows for efficient coupling reactions that are essential in building libraries of compounds for screening purposes .

Mechanism of Action

The mechanism of action of tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate involves the protection of hydroxy groups through the formation of a stable silyl ether. This protection prevents the hydroxy group from participating in unwanted reactions during synthetic processes. The tert-butyl carbamate group provides additional stability and can be removed under specific conditions to reveal the free amine group .

Comparison with Similar Compounds

tert-Butyl (3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)carbamate

- CAS : 195197-94-5 ()

- Key Difference : Replaces the 2-oxo (ketone) group with a 2-hydroxy group.

- Impact :

- Reactivity : The hydroxy variant is less electrophilic, reducing susceptibility to nucleophilic attack compared to the ketone-containing target compound.

- Stability : The hydroxy group may require protection during synthesis to prevent undesired oxidation or side reactions.

- Applications : Often serves as an intermediate in multi-step syntheses, where the hydroxyl group is oxidized to a ketone for downstream functionalization .

tert-Butyl (3-oxopropyl)carbamate (Compound 24)

- CAS: Not explicitly listed; synthesized via literature methods ().

- Key Difference : Lacks the TBS ether group, featuring only the Boc-protected amine and a 3-oxopropyl chain.

- Impact: Simpler Structure: Easier to synthesize but lacks the steric bulk and protection versatility of the TBS group.

tert-Butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate

tert-Butyl (3-oxocyclopentyl)carbamate

- CAS : 847416-99-3 ().

- Key Difference : Cyclopentane ring replaces the linear propyl chain, introducing conformational rigidity.

- Impact :

Comparative Analysis Table

Biological Activity

tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 195197-94-5

- Molecular Formula : C14H31NO4Si

- Molecular Weight : 305.49 g/mol

The biological activity of tert-butyl carbamates often involves the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission by breaking down acetylcholine, and their inhibition can lead to increased levels of this neurotransmitter, potentially enhancing cognitive functions or exhibiting neuroprotective effects.

Enzyme Inhibition Studies

Research has shown that related carbamate compounds exhibit varying degrees of inhibition on AChE and BChE. For instance, a study indicated that certain N,N-disubstituted carbamates demonstrated IC50 values ranging from 1.60 to 311.0 µM against these enzymes, with some derivatives showing selectivity for BChE over AChE . This suggests that tert-butyl carbamate derivatives may also possess similar inhibitory properties.

Neuroprotective Effects

The neuroprotective potential of tert-butyl carbamates can be linked to their ability to modulate cholinergic activity in the brain. Increased acetylcholine levels may improve synaptic plasticity and cognitive function, making these compounds candidates for further research in treating neurodegenerative diseases like Alzheimer's.

Antioxidant Properties

In addition to cholinesterase inhibition, some studies have suggested that tert-butyl carbamates may exhibit antioxidant activities. This could be beneficial in reducing oxidative stress, which is implicated in various chronic diseases.

Case Studies and Research Findings

- Study on Cognitive Enhancement :

- Neuroprotection Against Oxidative Stress :

- Comparative Analysis with Established Drugs :

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate?

A common method involves the use of carbamate-protected intermediates and silylation agents. For example, asymmetric Mannich reactions ( ) utilize tert-butyl carbamate derivatives with chiral catalysts (e.g., proline derivatives) to achieve stereoselectivity. Key steps include:

- Silylation : Reaction of hydroxyl groups with tert-butyldimethylsilyl chloride (TBDMSCl) under inert conditions.

- Carbamate Protection : Use of Boc (tert-butoxycarbonyl) groups to protect amines, often via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

- Purification : Column chromatography with gradients of hexane/ethyl acetate (e.g., 2:8 ratio) for isolation .

Q. How is the compound characterized to confirm structural integrity?

A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., tert-butyl peaks at δ ~1.4 ppm, carbonyl signals at ~170–210 ppm) .

- LC-MS : To confirm molecular weight (e.g., m/z 298 [M+Na]⁺ observed in ).

- X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in carbamate derivative studies ().

Q. What are the recommended storage conditions to ensure stability?

Store under refrigeration (2–8°C) in airtight containers protected from moisture. highlights the need to avoid electrostatic charge and recommends resealing containers tightly. Stability tests under varying temperatures (e.g., 25°C vs. 4°C) should be conducted to validate storage protocols .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

- Chiral HPLC : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers and quantify enantiomeric excess (ee).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for stereoisomers (see for crystal structure validation) .

- Reaction Optimization : Adjust catalyst loading (e.g., 10 mol% vs. 20 mol%) or solvent polarity to enhance stereoselectivity .

Q. How to address conflicting solubility data in different solvents?

- Methodological Testing : Systematically test solubility in aprotic (e.g., DCM, THF) and protic (e.g., MeOH, H₂O) solvents. For example, reports solubility in dichloromethane, while polar solvents may require sonication or heating.

- Partition Coefficient (LogP) : Estimate via HPLC retention times or computational tools (e.g., ChemAxon) to predict solvent compatibility .

Q. What strategies mitigate decomposition during reactions involving strong acids/bases?

- Protective Group Strategy : Use TBDMS for hydroxyl protection (stable under basic conditions but cleaved by fluoride ions).

- pH Monitoring : Maintain neutral to slightly acidic conditions (pH 6–7) during reactions, as Boc groups are acid-labile.

- Low-Temperature Techniques : Conduct reactions at 0–5°C to slow unwanted side reactions (e.g., ’s asymmetric synthesis at controlled temps) .

Q. How to validate purity when mass spectrometry and NMR data conflict?

- Orthogonal Methods : Combine LC-MS, HPLC (e.g., ’s 98% purity), and elemental analysis.

- Spiking Experiments : Add a known impurity and compare retention times or spectral shifts.

- 2D NMR : Use HSQC or COSY to resolve overlapping signals and identify contaminants .

Data Contradiction Analysis

8. Resolving discrepancies in reported melting points for derivatives:

- Source Comparison : Cross-reference literature (e.g., reports 85–87°C for a related carbamate, while others vary).

- Recrystallization : Test multiple solvents (e.g., ethanol vs. ethyl acetate) to assess polymorphism.

- DSC Analysis : Differential scanning calorimetry provides precise melting behavior, identifying hydrate vs. anhydrous forms .

9. Conflicting recommendations for handling hygroscopicity:

- Dynamic Vapor Sorption (DVS) : Quantify moisture uptake at varying humidity levels.

- Karl Fischer Titration : Measure residual water in bulk samples to guide storage protocols (e.g., ’s refrigeration vs. room-temperature stability claims) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.